molecular formula C8H15NO2 B1585492 (R)-ethyl piperidine-3-carboxylate CAS No. 25137-01-3

(R)-ethyl piperidine-3-carboxylate

Cat. No.: B1585492
CAS No.: 25137-01-3
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl piperidine-3-carboxylate: is a chiral compound belonging to the piperidine family. It is also known as ®-piperidine-3-carboxylic acid ethyl ester. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ®-ethyl piperidine-3-carboxylate typically begins with ®-piperidine-3-carboxylic acid.

    Esterification Reaction: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting ester is purified by distillation or recrystallization to obtain ®-ethyl piperidine-3-carboxylate in high purity.

Industrial Production Methods:

    Large-Scale Esterification: In industrial settings, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield.

    Catalysts and Solvents: Industrial production may employ more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-Ethyl piperidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Piperidine derivatives with different functional groups.

    Substitution Products: Compounds with new functional groups replacing the ester group.

Scientific Research Applications

(R)-Ethyl piperidine-3-carboxylate is a versatile compound with applications spanning organic synthesis, medicinal chemistry, and material science . It exists in both (S) and (R) configurations, with the (S)-isomer being particularly noted for its biological activity.

Scientific Research Applications

This compound is widely utilized in various research fields because it serves as a building block in synthesizing pharmaceuticals, agrochemicals, and other complex molecular structures . Its unique structural properties, featuring a piperidine ring and a carboxylate group, make it valuable in drug development and as a precursor for synthesizing biologically active molecules.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthesizing pharmaceuticals and agrochemicals, allowing researchers to efficiently create complex molecular structures . It is also used for the stereocontrolled hydroiodination of alkynes .

Drug Development

This compound is commonly used in developing new drugs, particularly in creating piperidine derivatives that exhibit biological activity, making it valuable in medicinal chemistry . Its derivatives have been studied for potential applications in treating neurological disorders because of their ability to interact with neurotransmitter systems. It can also modulate receptor activity, making it a candidate for drug development. For example, it is a reactant for synthesizing:

  • DPP-4 inhibitors
  • Dual H1/5-HT2A receptor antagonists for treating sleep disorders
  • Serotonin and noradrenaline reuptake inhibitors
  • GABA uptake inhibitors
  • Orally potent anti-anxiety drugs

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, acting as a protecting group for amines, which helps in the selective modification of amino acids during the synthesis process .

Material Science

It is applied in formulating advanced materials, including polymers and coatings, where its unique properties enhance the performance and durability of the final products .

This compound has significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for drug development and synthesis of biologically active molecules.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The introduction of the piperidine ring has been essential for optimizing the pharmacological properties of these compounds, enhancing their interaction with protein binding sites.

Neuroactive Properties

Preliminary studies suggest interactions with neurotransmitter systems, which could have implications for treating neurological disorders. The piperidine ring can engage with neurotransmitter receptors, potentially modulating their activity, which is essential for its pharmacological properties. (R)-nipecotic acid ethyl ester displays cholinomimetic properties .

Interaction Studies

Research focusing on the binding affinity of (R)-Ethyl 3-methylpiperidine-3-carboxylate revealed its potential as a modulator of neurotransmitter receptors. The compound displayed significant binding to specific receptors, indicating its potential role in neuropharmacology, with investigations into its metabolic pathways suggesting favorable stability profiles, essential for therapeutic applications.

Synthesis and Application

Comparison with Similar Compounds

    (S)-Ethyl piperidine-3-carboxylate: The enantiomer of ®-ethyl piperidine-3-carboxylate, differing in spatial arrangement.

    Ethyl nipecotate: Another ester derivative of piperidine-3-carboxylic acid.

    ®-3-Methyl piperidine carboxylate hydrochloride: A similar compound with a methyl group substitution.

Uniqueness:

Biological Activity

(R)-Ethyl piperidine-3-carboxylate (CAS Number: 25137-01-3) is a chiral compound that plays a significant role in various biological and pharmaceutical applications. Its unique structural properties make it a valuable intermediate in the synthesis of biologically active molecules, particularly in drug development targeting the central nervous system. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is an ester derivative of piperidine, characterized by its molecular formula C8H15NO2C_8H_{15}NO_2 and molecular weight of 157.21 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate its use in organic synthesis and medicinal chemistry .

The mechanism of action for this compound largely depends on its application within pharmaceuticals. It may function as a prodrug, where metabolic conversion releases the active compound. This compound has been identified as a precursor for the synthesis of several pharmacologically active agents, including DPP-4 inhibitors and serotonin/noradrenaline reuptake inhibitors .

1. Pharmaceutical Development

This compound is crucial in developing new pharmacological agents. It has been utilized in synthesizing analgesics and anti-inflammatory drugs. For instance, derivatives synthesized from this compound have shown potential as inhibitors of the GABA transporter mGAT4, which is relevant for treating neurological disorders .

2. Enzyme-Substrate Interactions

This compound serves as a model substrate in studies examining enzyme kinetics and interactions. It has been used to understand the binding affinities and mechanisms involved in enzyme catalysis, contributing to broader biochemical knowledge .

3. Agrochemical Formulations

Beyond pharmaceuticals, this compound is employed in agrochemicals to enhance the efficacy of pesticides and herbicides. Its role in improving crop yield through better formulation strategies highlights its versatility .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Synthesis and Biological Evaluation A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against certain enzyme targets involved in neurological pathways .
Molecular Docking Studies Molecular docking studies indicated that compounds derived from this compound could effectively bind to specific receptors associated with various therapeutic effects .
Pharmacological Assessment Research highlighted the compound's role as an intermediate in synthesizing drugs targeting central nervous system disorders, confirming its importance in medicinal chemistry .

Q & A

Q. Basic: What analytical methods are recommended for assessing the purity and enantiomeric excess of (R)-ethyl piperidine-3-carboxylate?

Answer:
Reverse-phase HPLC using a chiral stationary phase, such as the Newcrom R1 column, is a validated method for separating enantiomers and determining purity. Key parameters include:

  • Mobile phase : Aqueous buffer (e.g., 20 mM ammonium acetate) with organic modifiers (e.g., ethanol or acetonitrile).
  • Detection : UV absorption at 210–260 nm, depending on functional groups.
  • Validation : Calibration curves using certified standards to quantify impurities (<0.5% threshold).
    For enantiomeric excess, compare retention times with (S)-enantiomer standards and calculate peak area ratios .

Q. Basic: What are the key synthetic routes for this compound?

Answer:
Two primary methods are documented:

  • Catalytic Hydrogenation : Reduction of ethyl pyridine-3-carboxylate using Pt/C under H₂ pressure (100 bar) in acetic acid/ethanol solvent mixtures. Optimal conditions yield >95% conversion at 100°C and 0.5 mL/min flow rate .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures, though this requires post-synthesis purification to isolate the (R)-enantiomer .

Q. Advanced: How can researchers optimize catalytic hydrogenation yields when reproducing literature protocols?

Answer:
Contradictions in reported yields (e.g., 78% vs. 92%) often arise from solvent composition and hydrogenation mode. To optimize:

  • Solvent : Use 0.5 M acetic acid in ethanol to stabilize intermediates and prevent catalyst deactivation.
  • Mode : Prefer "full mode" over "H₂-controlled mode" to ensure consistent H₂ saturation.
  • Catalyst Loading : Incrementally increase Pt/C from 5% to 10% (w/w) while monitoring reaction progress via TLC or HPLC .

Q. Advanced: How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Answer:
For cytotoxic derivatives with variable IC₅₀ values (e.g., 5–20 μM across cell lines):

  • Assay Standardization : Validate cell viability assays (MTT vs. flow cytometry) and ensure consistent incubation times.
  • Apoptosis Pathways : Use flow cytometry with Annexin V/PI staining to distinguish mitochondrial apoptosis (e.g., caspase-9 activation) from necrotic pathways .
  • Structural Confounders : Compare substituent effects (e.g., benzo[d][1,3]dioxole vs. quinoline groups) using SAR analysis .

Q. Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Answer:

  • Functional Group Addition : Introduce sulfonyl (e.g., 4-methylbenzenesulfonyl) or heterocyclic (e.g., thiadiazole) groups to modulate receptor binding.
  • Scaffold Hybridization : Merge piperidine cores with tricyclic systems (e.g., 10-azatricyclo[5.3.1.0³,⁸]undecane) to improve metabolic stability .
  • Stereochemical Control : Use asymmetric catalysis to retain the (R)-configuration during derivatization, confirmed by X-ray crystallography .

Q. Advanced: How can researchers evaluate the mitochondrial apoptosis pathway for antiproliferative derivatives?

Answer:

  • Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 dye to detect depolarization via fluorescence shift (red→green).
  • Cytochrome c Release : Perform Western blotting on cytosolic fractions post-treatment.
  • Caspase-9 Activation : Measure cleavage products using ELISA or fluorogenic substrates. Correlate findings with IC₅₀ values to confirm mechanism .

Q. Advanced: What experimental approaches are critical for assessing the stability of this compound under varying conditions?

Answer:

  • Solubility : Test in PBS (pH 7.4), ethanol, and DMSO at 25°C and 37°C.
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) and quantify degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>90°C typical) .

Q. Advanced: How can multi-target interactions of this compound derivatives be systematically studied?

Answer:

  • Kinase Profiling : Screen against panels (e.g., 100+ kinases) using ADP-Glo assays.
  • Receptor Binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin receptors).
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses, prioritizing targets with ΔG < -8 kcal/mol .

Properties

IUPAC Name

ethyl (3R)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948001
Record name Ethyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25137-01-3
Record name (-)-Ethyl nipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25137-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, ethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
[Compound]
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of the above crude chloride (1.14 g, 3.5 mmol), (R)-3-piperidinecarboxylic acid ethyl ester (L)-tartrate (1.05 g, 3.5 mmol), dried potassium carbonate (1.94 g, 14 mmol), sodium iodide (0.53 g, 3.5 mmol) and 2-butanone (15 ml) was heated at reflux temperature for 60 h. The reaction mixture was filtered, the filtrate washed with 2-butanone (10 ml) and the combined filtrates evapoated in vacuo. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:3) containing triethylamine (2.5%) as eluent. This afforded the product, (R)-1-(3-2-chloro-12H-dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-3-piperidinecarboxylic acid ethyl ester (0.77 g, 49%) as an oil.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-ethyl piperidine-3-carboxylate
(R)-ethyl piperidine-3-carboxylate
(R)-ethyl piperidine-3-carboxylate
(R)-ethyl piperidine-3-carboxylate
(R)-ethyl piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.